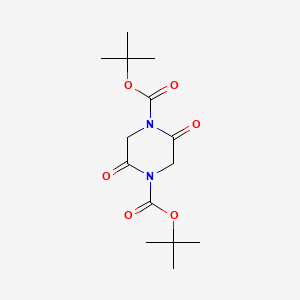

Di-tert-butyl 2,5-dioxopiperazine-1,4-dicarboxylate

Description

Properties

IUPAC Name |

ditert-butyl 2,5-dioxopiperazine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O6/c1-13(2,3)21-11(19)15-7-10(18)16(8-9(15)17)12(20)22-14(4,5)6/h7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJAAEKPQDIULET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)N(CC1=O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Dipeptide Precursors

The foundational approach involves constructing the 2,5-diketopiperazine (DKP) core from linear dipeptides. N-Boc-protected amino acids serve as starting materials, as demonstrated in the synthesis of analogous DKPs . For example:

-

Dipeptide Formation :

-

N-Boc-leucine and phenylalanine methyl ester undergo coupling via standard peptide synthesis techniques (e.g., EDCI/HOBt), yielding a linear dipeptide .

-

Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) or HCl/dioxane generates a free amine.

-

Cyclization : Heating the deprotected dipeptide in sec-butanol/toluene at 90°C for 4 hours induces ring closure, forming the DKP core .

-

Yield : ~46% after trituration with methyl tert-butyl ether (MTBE) .

N-Substitution via Alkylation

Post-cyclization, the DKP core undergoes N-alkylation to install tert-butyl groups:

-

Alkylation Conditions :

-

The DKP derivative is dissolved in DMF under argon, cooled to 0°C, and treated with NaH (2.2 eq) .

-

tert-Butyl bromoacetate or di-tert-butyl dicarbonate (Boc₂O) is added, followed by tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst .

-

Reaction at room temperature for 4 hours ensures complete substitution.

-

Key Challenges :

-

Steric hindrance from bulky tert-butyl groups necessitates prolonged reaction times .

-

Purification via preparative TLC (EtOAc/hexane) is often required .

Direct Boc Protection of Preformed DKP

Alternative routes bypass dipeptide cyclization by directly protecting preformed 2,5-diketopiperazine:

-

Reagents : Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP, triethylamine) .

-

Procedure :

Yield : 60–63% after cooling crystallization .

Catalytic and Solvent Optimization

Recent advances focus on improving efficiency and sustainability:

| Parameter | Traditional Method | Optimized Method | Source |

|---|---|---|---|

| Catalyst | TBAI | DMF (solvent/catalyst) | |

| Solvent | Toluene | Cyclohexane/DMF | |

| Temperature | 90°C (reflux) | 80°C (microwave-assisted) | |

| Reaction Time | 18 hours | 4 hours |

Notable Improvements :

-

Microwave irradiation reduces cyclization time from 18 hours to 4 hours .

-

Petroleum ether replaces n-hexane in sodium tert-butoxide synthesis, lowering costs .

Industrial-Scale Synthesis

Patent CN106831421A outlines a scalable method :

-

Sodium tert-Butoxide Preparation :

-

Carbonation :

-

Phosgenation :

Throughput : 57–60 g per batch (60–63% yield) .

Comparative Analysis of Methods

| Method | Starting Material | Key Step | Yield | Scalability |

|---|---|---|---|---|

| Dipeptide Cyclization | N-Boc amino acids | Thermal cyclization | 46% | Moderate |

| Direct Boc Protection | 2,5-Diketopiperazine | Boc₂O acylation | 63% | High |

| Industrial Synthesis | Sodium tert-butoxide | Phosgenation | 60% | Industrial |

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 2,5-dioxopiperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The tert-butyl ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used to replace the tert-butyl ester groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives, while reduction can produce dihydroxypiperazine compounds.

Scientific Research Applications

Building Block in Organic Chemistry

DBD serves as an essential precursor in the synthesis of more complex organic compounds. It is utilized in various chemical reactions, including:

- Oxidation : DBD can be oxidized to form diketopiperazine derivatives.

- Reduction : The keto groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride (LiAlH4).

- Substitution : The tert-butyl ester groups can be substituted with other functional groups through nucleophilic substitution reactions .

Reaction Overview

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Diketopiperazine derivatives |

| Reduction | LiAlH4, NaBH4 | Dihydroxypiperazine compounds |

| Substitution | Amines, Alcohols | Various functionalized derivatives |

Synthetic Methodologies

The synthesis of DBD typically involves the reaction of piperazine with di-tert-butyl dicarbonate under basic conditions. Common bases used include triethylamine or sodium hydroxide in solvents like dichloromethane or tetrahydrofuran. This process can be optimized through industrial methods such as continuous flow processes to enhance yield and purity.

Enzyme Inhibition Studies

DBD has been employed in biological research to study enzyme inhibitors and protein-ligand interactions. Its ability to bind to specific molecular targets allows researchers to investigate its mechanism of action in inhibiting enzyme activity. This property is particularly useful in drug discovery and development .

Case Studies in Drug Development

- Diketopiperazine Libraries : DBD is used to create libraries of enantioenriched diketopiperazines for combinatorial medicinal chemistry projects. These libraries are valuable for exploring structure-activity relationships (SAR) and developing new pharmaceutical compounds .

- Potency Studies : Research has demonstrated that derivatives of DBD exhibit varying degrees of potency against specific biological targets. For example, modifications at the C-3 position of diketopiperazines have led to compounds with significantly improved selectivity and potency compared to existing drugs .

Specialty Chemicals Production

In the chemical industry, DBD is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities, such as polymers and coatings.

Mechanism of Action

The mechanism of action of di-tert-butyl 2,5-dioxopiperazine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Table 1: Comparative Data of Piperazine Derivatives

*Note: The molecular formula and weight of this compound are inferred based on structural analogs.

Structural and Functional Differences

Core Modifications: Diketopiperazine vs. Substituent Diversity: Derivatives with azide (C14H25N5O4), cyano (C15H25N3O4), or hydroxyethyl (C16H30N2O5) groups enable diverse reactivity. For example, azide derivatives participate in click chemistry, while cyano groups allow nucleophilic additions .

Physical Properties: Boiling Points: The non-dione compound (353.3 ± 17.0 °C) has a lower boiling point than the cyano derivative (420.9 ± 40.0 °C) , likely due to increased polarity from the cyano group. The dione version is expected to have intermediate-to-high boiling points. Solubility: Hydroxyethyl and aryl-substituted derivatives exhibit altered solubility profiles. For instance, the hydroxyethyl analog (C16H30N2O5) is more hydrophilic due to -OH groups .

Reactivity and Applications: Diketopiperazines: The rigid dione core is advantageous in drug design for mimicking peptide turn structures. Boc-Protected Derivatives: These are widely used as intermediates in peptide synthesis and organocatalysis. For example, Di-tert-butyl piperazine-1,4-dicarboxylate (CAS 76535-75-6) is cataloged as a life science reagent .

Biological Activity

Di-tert-butyl 2,5-dioxopiperazine-1,4-dicarboxylate (DTB-DKP) is a synthetic organic compound with significant biological activity. This compound, characterized by its unique structure containing two tert-butyl ester groups and two keto groups on a piperazine ring, has been explored for its potential applications in medicinal chemistry and biological research. This article reviews the biological activity of DTB-DKP, highlighting its mechanisms of action, applications in enzyme inhibition, and other relevant findings from scientific literature.

- Molecular Formula : C₁₄H₂₂N₂O₆

- Molecular Weight : 314.34 g/mol

- CAS Number : 151692-07-8

- IUPAC Name : this compound

DTB-DKP interacts with various biological targets, primarily through its ability to inhibit enzyme activity. It can bind to active sites or allosteric sites on enzymes, preventing substrate binding and catalysis. Specific pathways affected by DTB-DKP depend on the target enzymes involved. Its structural attributes allow it to participate in diverse chemical reactions, enhancing its utility as a biochemical probe.

Enzyme Inhibition Studies

DTB-DKP has shown promise in studies focusing on enzyme inhibitors. For instance:

- Enzyme Targets : Research indicates that DTB-DKP can inhibit specific enzymes involved in metabolic pathways. The binding affinity and inhibition kinetics have been characterized in various studies.

These findings suggest that DTB-DKP may serve as a lead compound for developing new therapeutic agents aimed at modulating enzyme activity.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study evaluated the effects of DTB-DKP on lipopolysaccharide (LPS)-induced acute liver failure in mice. Results indicated that DTB-DKP significantly reduced pro-inflammatory cytokines such as IL-1β and TNF-α, demonstrating its potential as an anti-inflammatory agent .

- Cytotoxicity in Cancer Models : Research involving plectosphaeroic acids B and C derived from DTB-DKP demonstrated cytotoxic effects against human prostate and melanoma cancer cell lines. The compounds exhibited IC₅₀ values indicating potent antiproliferative activity .

- Mechanistic Insights : Investigations into the mechanism of action revealed that DTB-DKP inhibits macrophage migration and reduces nuclear factor-κB (NF-κB) activity, which is crucial for inflammatory responses .

Structural Activity Relationship (SAR)

The biological activity of DTB-DKP can be influenced by modifications to its structure. SAR studies have identified key features that enhance potency:

- Substituent Variations : Altering the tert-butyl groups or introducing other functional moieties can significantly affect the inhibitory potency against targeted enzymes.

| Modification | Effect on Potency | Optimal Structure |

|---|---|---|

| Tert-butyl Group | Essential for binding | Maintained |

| Carbonyl Position | Critical for activity | Unaltered |

Q & A

Q. What are the standard synthetic protocols for preparing Di-tert-butyl 2,5-dioxopiperazine-1,4-dicarboxylate, and how can reaction conditions be optimized?

The synthesis typically involves tert-butyl carbamate protection of piperazine derivatives under anhydrous conditions. A common approach uses GP1 conditions (e.g., NaH as a base in DMF or THF), as demonstrated in the synthesis of structurally related azidopiperazine derivatives (e.g., compound 9 in , % yield). Optimization strategies include:

- Temperature control : Reactions performed at 0–20°C minimize side reactions like tert-butyl group cleavage.

- Protecting group selection : Tert-butyl esters are preferred for stability under basic conditions compared to benzyl or Fmoc groups.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is standard, with HRMS and NMR used to confirm purity.

Q. How can spectroscopic techniques (NMR, FT-IR, HRMS) resolve structural ambiguities in this compound?

- 1H NMR : The piperazine ring protons appear as distinct multiplets (δ 3.0–4.5 ppm), while tert-butyl groups show singlets at δ 1.4–1.5 ppm. Overlapping signals can be resolved using 2D COSY or NOESY.

- FT-IR : Key peaks include C=O stretches (1690–1750 cm⁻¹ for esters) and N–H stretches (if deprotected).

- HRMS : Confirm molecular ion peaks (e.g., [M+Na]+) with <5 ppm error. For example, compound 9 (C14H25N5O4Na) showed a measured mass of 350.1793 vs. theoretical 350.1799.

Advanced Research Questions

Q. How does the steric bulk of tert-butyl groups influence reactivity in downstream functionalization?

The tert-butyl groups hinder nucleophilic attack at the carbonyl carbons, making the compound resistant to hydrolysis under mild acidic/basic conditions. This stability is advantageous for:

- Multistep syntheses : Selective deprotection of tert-butyl esters (e.g., using TFA) enables sequential functionalization of the piperazine core.

- Catalytic applications : The bulky groups can modulate steric effects in metal-catalyzed cross-couplings, as seen in analogous palladium-mediated reactions.

Q. What strategies mitigate low yields in coupling reactions involving this compound?

Low yields often arise from steric hindrance or competing side reactions. Solutions include:

- Microwave-assisted synthesis : Accelerates reactions (e.g., amidation or cyclization) while reducing decomposition.

- Protecting group alternatives : For example, substituting one tert-butyl group with a less bulky moiety (e.g., ethyl ester) improves accessibility to reactive sites.

- Additives : Catalytic DMAP or HOBt enhances coupling efficiency in peptide-like bond formations.

Q. How can computational modeling predict the compound’s behavior in asymmetric catalysis or drug design?

- DFT calculations : Analyze tert-butyl group conformations to predict steric interactions in chiral environments.

- Docking studies : Model interactions with biological targets (e.g., enzymes or receptors) to guide structural modifications for improved binding affinity.

- Solvent effects : MD simulations assess solubility and aggregation tendencies, critical for formulation in drug delivery systems.

Analytical Challenges

Q. How are impurities or diastereomers identified and quantified during synthesis?

- HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) separates diastereomers, while MS detects trace impurities.

- Chiral derivatization : Use of chiral auxiliaries (e.g., Mosher’s acid) resolves enantiomers via 19F NMR.

- X-ray crystallography : Resolves absolute configuration disputes, as applied to structurally similar pyrazine derivatives.

Q. What are the key stability considerations for long-term storage of this compound?

- Moisture sensitivity : Store under inert gas (Ar/N2) with molecular sieves to prevent ester hydrolysis.

- Temperature : –20°C recommended; prolonged room-temperature storage leads to tert-butyl group degradation (evidenced by GC-MS monitoring).

Applications in Drug Discovery

Q. How is this compound utilized as a building block for kinase inhibitors or PROTACs?

The piperazine core serves as a scaffold for:

- Kinase inhibitors : Functionalization at the 2,5-dioxo positions with aryl or heteroaryl groups mimics ATP-binding motifs (e.g., Palbociclib analogs).

- PROTACs : The tert-butyl esters act as spacers, linking target-binding moieties to E3 ligase recruiters. Optimized linker length and rigidity enhance proteasomal degradation efficiency.

Q. What in vitro assays validate its biological activity or toxicity?

- Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, HeLa) assess IC50 values.

- Enzyme inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™) quantify target engagement.

- Metabolic stability : Liver microsome assays predict pharmacokinetic profiles.

Data Contradictions and Resolution

Q. How to address discrepancies in reported synthetic yields for analogous compounds?

Variations arise from differences in:

- Reaction scale : Milligram-scale syntheses (e.g., 10–100 mg) often report higher yields than industrial-scale processes due to better heat/mass transfer.

- Protecting group strategy : Benzyl-protected analogs may show lower yields due to side reactions vs. tert-butyl derivatives.

- Catalyst purity : Trace metal contaminants (e.g., Pd in cross-couplings) can alter outcomes; ICP-MS analysis is recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.